5-Ethylundecane-2,4-dione
Description
The compound’s name suggests a linear undecane backbone with a 5-ethyl substituent and dione (2,4-diketone) functional groups. Such structures are typically studied for their physicochemical properties, reactivity, and applications in organic synthesis or pharmacology. For example, 5-Ethylpentadecane-2,4-dione (a homolog with a longer alkyl chain) has an exact mass of 268.24023 and is curated in lipid databases for structural analysis .
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
5-ethylundecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3 |
InChI Key |
XCPDYBSBMIJFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Imidazolidine-2,4-dione Family
Compounds like 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) and 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) () share the 2,4-dione core but incorporate heterocyclic imidazolidine rings. Key differences include:
- Substituents : IM-3 has a 4-ethylphenyl group, while IM-7 features a bulkier 4-isopropylphenyl substituent.
- Synthesis: These are synthesized via Strecker synthesis using arylaldehydes and amino acids, yielding 70–74% efficiency .
- Applications : IM-3 exhibits central nervous system (CNS) activity, while IM-7 shows acute cardiovascular effects in preclinical models .
Pyran-2,4-dione Derivatives
Bis-(β-enamino-pyran-2,4-dione) derivatives () differ in their fused pyran ring system. Notable findings:
- Dipole Moments : Compound 2a has a higher dipole moment than 2b , attributed to electronic effects from substituents .
- Intermolecular Interactions : H...H, O...H, and H...C contacts dominate crystal packing, influencing stability. DFT calculations correlate well with experimental NMR data (R² = 0.93–0.94) .
Alkyl-Substituted Diones
- 5-Ethylpentadecane-2,4-dione (): A linear dione with a 15-carbon chain. Its exact mass (268.24023) and 3D conformation are critical for lipid database classification .
- 5,5-Diethylimidazolidine-2,4-dione (CAS 74696-51-8, ): A cyclic dione with dual ethyl groups, showing high structural similarity (0.98) to other imidazolidine-diones. Such compounds are explored for their stability and bioactivity .
Data Table: Key Comparative Properties
Research Findings and Trends
- Reactivity : Imidazolidine-diones (e.g., IM-3) undergo hydrolysis and interact with isocyanates, enabling diverse functionalization .
- Pharmacology : Ethylphenyl-substituted diones (IM-3, IM-7) show targeted bioactivity, contrasting with linear diones like 5-Ethylpentadecane-2,4-dione, which are more structurally oriented .
- Material Science : Pyran-2,4-diones exhibit tunable electronic properties, making them candidates for optoelectronic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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